molecular formula C30H33ClN2O2 B12140917 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12140917
M. Wt: 489.0 g/mol
InChI Key: XSQIAHDAFQIGQI-UHFFFAOYSA-N
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Description

9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural framework, which includes a chloro-substituted benzoxazine ring fused with a pyrazole moiety, and phenyl groups substituted with heptyloxy and methyl groups.

Properties

Molecular Formula

C30H33ClN2O2

Molecular Weight

489.0 g/mol

IUPAC Name

9-chloro-5-(4-heptoxyphenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H33ClN2O2/c1-3-4-5-6-7-18-34-25-15-12-23(13-16-25)30-33-28(26-19-24(31)14-17-29(26)35-30)20-27(32-33)22-10-8-21(2)9-11-22/h8-17,19,28,30H,3-7,18,20H2,1-2H3

InChI Key

XSQIAHDAFQIGQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)C)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine ring, followed by the introduction of the pyrazole moiety. The chloro, heptyloxy, and methyl substituents are then introduced through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain product quality .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazine derivatives .

Scientific Research Applications

9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties.

Biological Activity

Chemical Structure and Properties

The chemical structure of 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be represented as follows:

  • Molecular Formula : C24_{24}H30_{30}ClN2_{2}O
  • Molecular Weight : 404.96 g/mol

The presence of a chloro group, a heptyloxy substituent, and a dihydropyrazolo benzoxazine moiety contributes to its unique properties and biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit anticancer properties. The mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival:

  • Inhibition of Tyrosinase : This compound has shown potential in inhibiting tyrosinase activity, which is crucial in melanin production. In vitro studies using melanoma cell lines demonstrated that it could reduce melanin synthesis without significant cytotoxicity .
  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis. This effect was attributed to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antioxidant Activity

The antioxidant capacity of 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has also been evaluated:

  • Radical Scavenging : It demonstrated significant scavenging activity against free radicals such as DPPH and ABTS. This suggests its potential role in mitigating oxidative stress-related diseases .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects:

  • Neuroprotection Mechanism : Studies suggest that it can protect neuronal cells from oxidative damage by modulating the expression of various neuroprotective genes. This could have implications for treating neurodegenerative disorders.

Study 1: Anticancer Efficacy

In a study conducted on human melanoma cells (B16F10), it was found that treatment with 9-Chloro-5-[4-(heptyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine resulted in:

  • Reduction in Melanin Production : The compound inhibited cellular tyrosinase activity significantly more than traditional inhibitors like kojic acid.
  • Cell Viability : A dose-dependent reduction in cell viability was observed at concentrations above 20 µM.

Study 2: Antioxidant Activity Assessment

A separate investigation assessed the antioxidant properties using various assays:

Assay TypeIC50 Value (µM)
DPPH15
ABTS12

These results indicate a promising antioxidant profile compared to standard antioxidants.

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